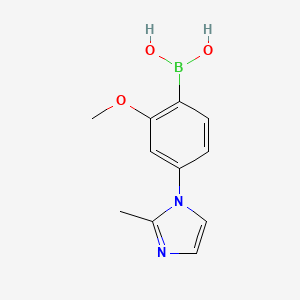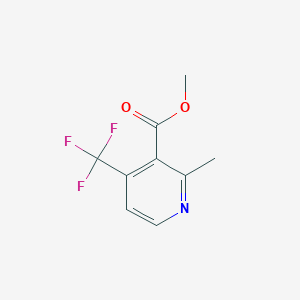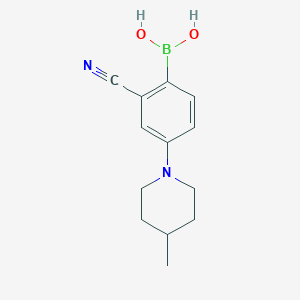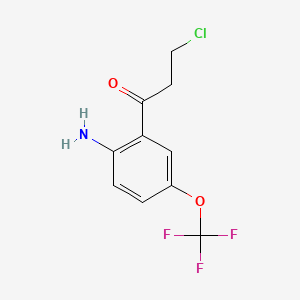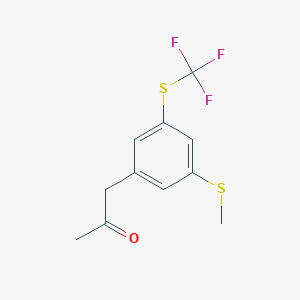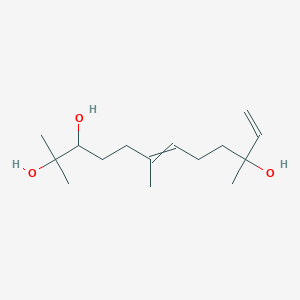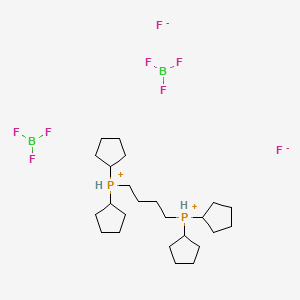
(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H9BBrClO2. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the reaction of the corresponding aryl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
作用機序
The mechanism of action of (4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
類似化合物との比較
(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-bromophenylboronic acid. While all these compounds are used in Suzuki-Miyaura coupling reactions, this compound is unique due to its specific substituents, which can influence the reactivity and selectivity of the coupling reactions .
Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Chlorophenylboronic acid
特性
分子式 |
C9H9BBrClO2 |
|---|---|
分子量 |
275.33 g/mol |
IUPAC名 |
(4-bromo-2-chloro-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H9BBrClO2/c11-8-4-9(12)7(10(13)14)3-6(8)5-1-2-5/h3-5,13-14H,1-2H2 |
InChIキー |
ZIDRYXAGSAABNU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1Cl)Br)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


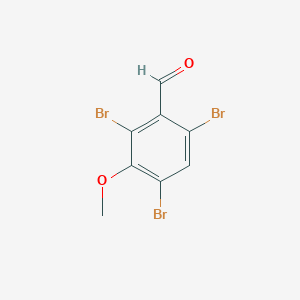
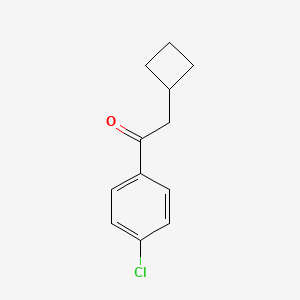
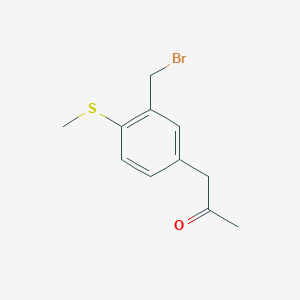
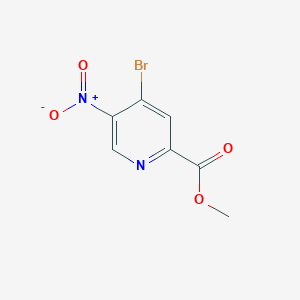

![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
